molecular formula C6H18N2O2Pt B15289684 (1,2-Cyclohexanediamine)hydroxy platinum CAS No. 63058-74-2

(1,2-Cyclohexanediamine)hydroxy platinum

Katalognummer: B15289684
CAS-Nummer: 63058-74-2
Molekulargewicht: 345.30 g/mol
InChI-Schlüssel: LJCSJOKGALQLLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,2-Cyclohexanediamine)hydroxy platinum is a platinum-based compound that has garnered significant interest in the fields of chemistry and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Cyclohexanediamine)hydroxy platinum typically involves the reaction of cis-dinitrate (1,2-cyclohexanediamine)platinum(II) with various reagents. One common method includes reacting cis-dinitrate (1,2-cyclohexanediamine)platinum(II) with myristate in purified water at temperatures ranging from 10°C to 80°C for 0.5 to 8 hours . The reaction mixture is then cooled, filtered, and dried to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques and stringent quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(1,2-Cyclohexanediamine)hydroxy platinum undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different platinum complexes.

    Reduction: Reduction reactions can convert the platinum(IV) state to platinum(II), altering its reactivity and biological activity.

    Substitution: The compound can undergo substitution reactions where ligands attached to the platinum center are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various platinum complexes with different ligands, each exhibiting unique chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

(1,2-Cyclohexanediamine)hydroxy platinum has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (1,2-Cyclohexanediamine)hydroxy platinum involves its binding to DNA in cancer cells. The compound forms intrastrand and interstrand cross-links on DNA, distorting its conformation and inhibiting transcription and replication. This leads to the activation of cellular repair mechanisms and, if the damage is irreparable, induces apoptosis (programmed cell death) in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1,2-Cyclohexanediamine)hydroxy platinum is unique due to its specific ligand structure, which influences its reactivity and biological activity. Unlike cisplatin and carboplatin, this compound has shown potential for reduced toxicity and enhanced selectivity for cancer cells .

Eigenschaften

CAS-Nummer

63058-74-2

Molekularformel

C6H18N2O2Pt

Molekulargewicht

345.30 g/mol

IUPAC-Name

cyclohexane-1,2-diamine;platinum;dihydrate

InChI

InChI=1S/C6H14N2.2H2O.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H2;

InChI-Schlüssel

LJCSJOKGALQLLW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)N)N.O.O.[Pt]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.